

Technical Monograph: Chlorotriphenylsilane (TPSCI) in Advanced Organic Synthesis

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Compound of Interest

Compound Name: Chlorotriphenylsilane

CAS No.: 155684-37-0

Cat. No.: B131940

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Executive Summary

Chlorotriphenylsilane (CAS 76-86-8), often abbreviated as TPSCI or Ph₃SiCl, is a sterically significant organosilicon reagent used primarily for the protection of hydroxyl and amine functionalities. While less ubiquitous than its tert-butyl analogues (TBDMS, TBDPS), TPSCI occupies a critical "intermediate" niche in the stability hierarchy of silyl ethers.

Its value in modern drug development is elevated by its derivative application: the 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) group. This moiety provides a fluoride-labile amine protecting group that is orthogonal to standard Boc (acid-labile) and Fmoc (base-labile) protocols, making it indispensable for complex peptide synthesis and polyfunctional drug scaffolds.

Part 1: Physicochemical Profile & Molecular Architecture

TPSCI consists of a central silicon atom coordinate to three phenyl rings and a labile chloride. The three phenyl rings create a "propeller-like" steric shield, which is substantial but

electronically distinct from alkyl-substituted silanes.

Key Physical Properties

Property	Value	Technical Note
CAS Number	76-86-8	
Formula	C ₁₈ H ₁₅ ClSi	
Molecular Weight	294.85 g/mol	High MW contributes to crystallinity of derivatives.
Appearance	White crystalline solid	MP range allows for easy handling vs. liquid silanes.
Melting Point	91–94 °C	Solid state improves weighing accuracy in small-scale synthesis.
Boiling Point	378 °C	High BP; not easily removed by evaporation.
Solubility	DCM, THF, DMF, Toluene	Reacts violently with water/alcohols.

Stability Hierarchy

Understanding the hydrolytic stability of silyl ethers is paramount for synthesis planning.[1] TPS ethers are less stable than TBDMS and TBDPS ethers. The lack of a bulky tert-butyl group renders the silicon center more accessible to nucleophiles despite the three phenyl rings.

Acidic Hydrolysis Stability Order: TMS < TES < TPS < TBDMS (TBS) < TBDPS

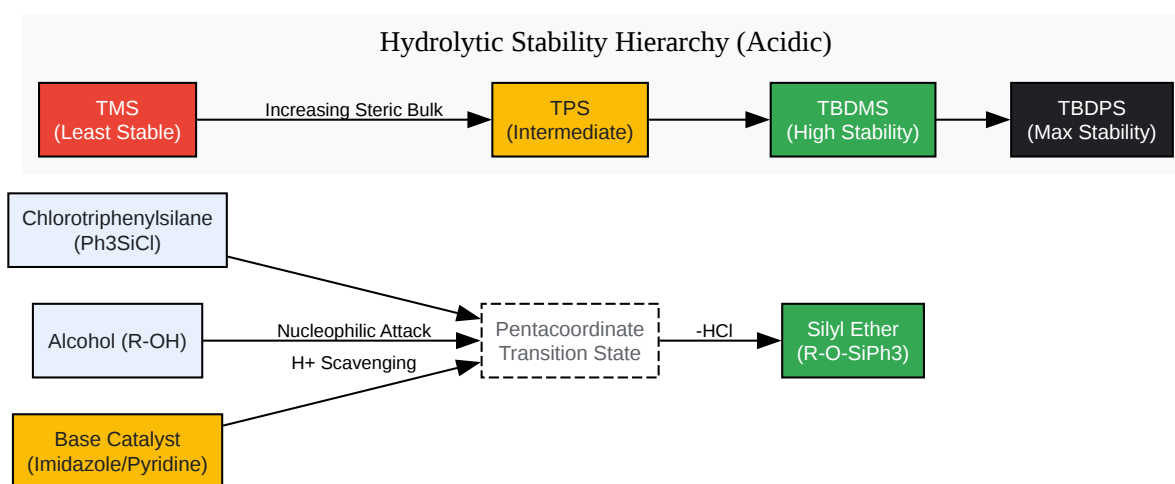
- TPS ethers are approximately 400x more stable than TMS ethers but significantly less stable than TBDMS.
- Strategic Use: Use TPS when you need a group that survives mild workups but can be cleaved before TBDMS/TBDPS groups during a global deprotection sequence.

Part 2: Synthetic Utility & Mechanisms[2]

The Silylation Mechanism

The reaction proceeds via an SN₂-Si mechanism. Unlike carbon, silicon can form a pentacoordinate transition state. Hard nucleophiles (oxygen in alcohols) attack the silicon, displacing chloride.

Diagram 1: Silylation & Stability Logic The following diagram illustrates the steric hierarchy and the nucleophilic attack vector.



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Caption: SN₂-Si reaction pathway and relative hydrolytic stability of common silyl protecting groups.

The "Tpseoc" Strategy in Drug Development

The most sophisticated application of TPS chemistry is the 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group. This is a "safety-catch" linker used for amines in peptide synthesis.

- Structure: Ph₃Si-CH₂-CH₂-O-CO-NH-R
- Mechanism: Fluoride ion (F⁻) attacks the silicon atom.^[2] This triggers a fragmentation (Peterson-type elimination) that releases ethylene, CO₂, and the free amine.

- Orthogonality:
 - Stable to Acid (TFA) → Compatible with Boc removal.
 - Stable to Base (Piperidine) → Compatible with Fmoc removal.
 - Cleaved by Fluoride (TBAF) → Orthogonal to both.[3]

Part 3: Experimental Frameworks

Protocol A: Standard Protection of Primary Alcohols

Use this protocol for introducing the TPS group to simple alcohols.

Reagents:

- Substrate (Alcohol): 1.0 equiv[1]
- TPSCI: 1.2 – 1.5 equiv
- Imidazole: 2.5 equiv
- Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step:

- Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
- Dissolution: Dissolve the alcohol in anhydrous DMF (0.5 M concentration).
- Addition: Add Imidazole in one portion. Stir for 5 minutes until dissolved.
- Reaction: Add TPSCI solid in small portions (exothermic).
- Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (TPS group is UV active, facilitating detection).
- Workup: Dilute with Diethyl Ether (Et₂O). Wash 3x with water (to remove DMF/Imidazole), 1x with Brine.

- Purification: Dry over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography.

Protocol B: The Tpseoc Cleavage (Deprotection)

Use this for removing Tpseoc or TPS groups using Fluoride.

Reagents:

- TBAF (Tetrabutylammonium fluoride): 1.0 M solution in THF.
- Substrate: Protected amine/alcohol.[4]

Step-by-Step:

- Dissolution: Dissolve substrate in THF (0.1 M).
- Cleavage: Add TBAF (2.0 equiv) dropwise at 0 °C.
- Warming: Allow to warm to RT. Reaction is typically fast (< 30 mins).
- Quench: Quench with saturated NH_4Cl solution.
- Note: For Tpseoc removal, the byproduct is Ph_3SiF and ethylene gas. Ensure good ventilation.

Part 4: Applications in Drug Discovery[6] Orthogonal Peptide Synthesis

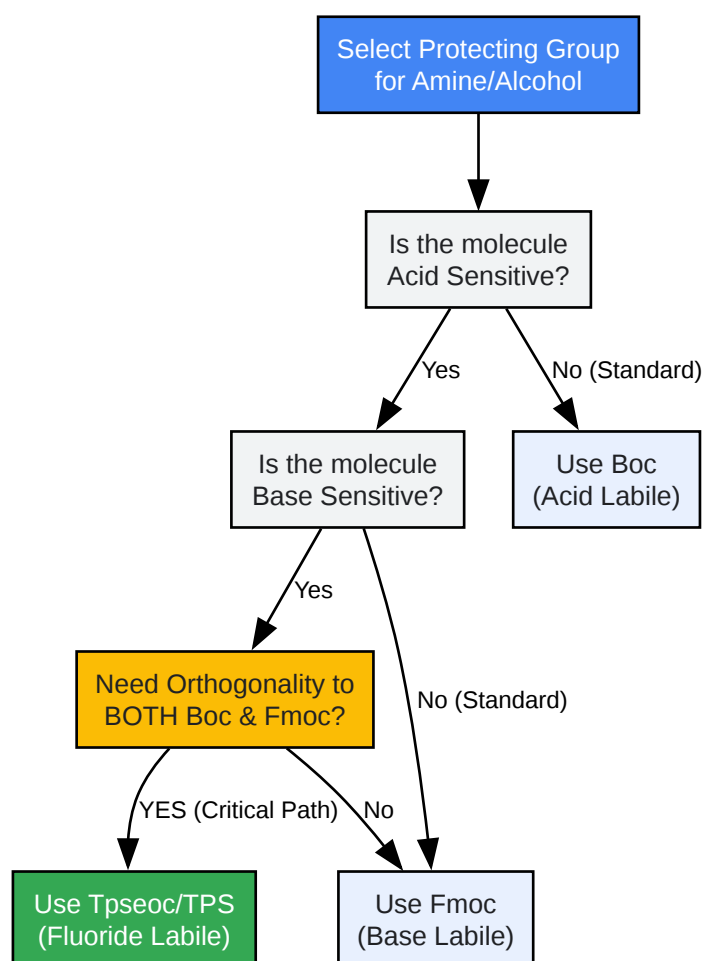
In the synthesis of complex cyclic peptides or antibody-drug conjugates (ADCs), chemists often run out of "colors" (orthogonal protecting groups). TPSCI allows for the creation of a Fluoride-labile dimension.

- Scenario: A peptide requires side-chain modification of a Lysine residue while retaining N-terminal Fmoc and side-chain Boc groups.
- Solution: Protect the Lysine side chain with Tpseoc. It remains stable during Fmoc deprotection (base) and coupling. It can be selectively removed with TBAF to attach a payload (e.g., a fluorophore or cytotoxic drug) without disturbing the rest of the peptide.

Lipophilicity Modification

TPS groups are highly lipophilic (LogP ~ 7.4). In early-stage drug discovery, transiently protecting polar groups with TPS can improve cell permeability for in vitro assays, acting as a prodrug moiety that hydrolyzes slowly in physiological conditions or is cleaved metabolically.

Diagram 2: The Tpsoc Decision Tree When to use TPS/Tpsoc in complex synthesis.



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Caption: Decision matrix for selecting Tpsoc based on substrate sensitivity and orthogonality requirements.

Part 5: Safety, Handling, & Environmental Impact Hazard Profile

- Corrosivity: TPSCI hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage (Skin Corr. 1B).
- Water Reactivity: Violent reaction with water.
- Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Refrigeration (2–8 °C) is recommended to prevent slow hydrolysis by ambient moisture.

Handling Protocol

- PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.
- Ventilation: All operations must be performed in a functioning fume hood.
- Quenching: Do not pour water directly onto bulk TPSCI. Quench spills with dry lime or sand, then neutralize cautiously.

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